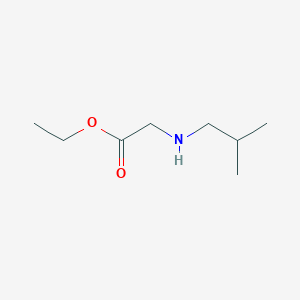

Ethyl 2-(isobutylamino)acetate

Overview

Description

Ethyl 2-(isobutylamino)acetate is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 . It is used in biochemical research .

Molecular Structure Analysis

The molecular structure of this compound consists of eight carbon atoms, seventeen hydrogen atoms, and two oxygen atoms . The structure includes an ester functional group (-COO-), marking its place as an ester in organic chemistry .Physical And Chemical Properties Analysis

This compound is less dense than water and has a density of 0.897 g/cm3 at 25°C . Its molecular weight is 159.23 g/mol .Scientific Research Applications

Distribution in Organisms

The distribution of related compounds to Ethyl 2-(isobutylamino)acetate in warm-blooded animals has been studied. For instance, 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl) acetate, a compound with some structural similarities, was investigated for its dynamics of distribution after intravenous administration in rats. The study found significant presence in organs like the spleen, brain, lungs, and heart (Shormanov & Pravdyuk, 2017).

Synthesis and Effects on Learning and Memory

The synthesis of related compounds and their effects on learning and memory in mice have been explored. For example, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride was studied, and it was found to have a positive impact on learning and memory in mice (Jiang Jing-ai, 2006).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted on similar compounds. For instance, an improved HPLC assay for S-2-(3-aminopropylamino)ethyl phosphorothioate (a related compound) in plasma demonstrated enhanced selectivity and sensitivity, proving useful for pharmacokinetic studies (Swynnerton et al., 1984).

Membrane Reactor Development

Studies have been done on the kinetic resolution of similar compounds, like ethyl 2-hydroxy-4-phenylbutyrate, an intermediate for the synthesis of ACE-inhibitors. This involved using a membrane reactor for efficient catalysis (Liese et al., 2002).

Preparation and Characterization of Finely Dispersed Drugs

Research on the controlled precipitation of diagnostic imaging agents, such as ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, has led to the production of fine particles of various sizes and morphologies (Bosch et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 2-(isobutylamino)acetate, also known as ethyl (isobutylamino)acetate, is a compound that has garnered significant attention from the scientific community for its various properties

Biochemical Pathways

For instance, esters are produced by the reaction of acids with alcohols . .

properties

IUPAC Name |

ethyl 2-(2-methylpropylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)6-9-5-7(2)3/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBLZCHTARFLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286542 | |

| Record name | N-(2-Methylpropyl)glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3182-87-4 | |

| Record name | N-(2-Methylpropyl)glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methylpropyl)glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

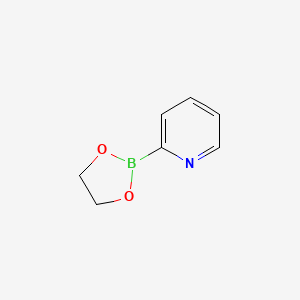

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3259312.png)

![[Bis(dimethylamino)methylene]malononitrile](/img/structure/B3259353.png)

![Propanedioic acid, [bis(dimethylamino)methylene]-, dimethyl ester](/img/structure/B3259357.png)

![Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate](/img/structure/B3259388.png)